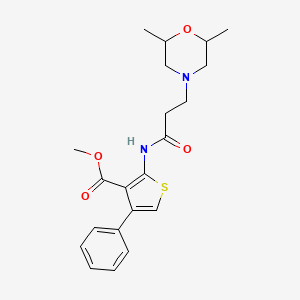

Methyl 2-(3-(2,6-dimethylmorpholino)propanamido)-4-phenylthiophene-3-carboxylate

Description

"Methyl 2-(3-(2,6-dimethylmorpholino)propanamido)-4-phenylthiophene-3-carboxylate" is a synthetic organic compound featuring a thiophene core substituted with a phenyl group, a methyl carboxylate moiety, and a morpholine-derived propanamido side chain.

Properties

IUPAC Name |

methyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-14-11-23(12-15(2)27-14)10-9-18(24)22-20-19(21(25)26-3)17(13-28-20)16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABZWWWMQLLZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2,6-dimethylmorpholino)propanamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. . The morpholine derivative is then introduced via nucleophilic substitution, and the final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and substitution reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2,6-dimethylmorpholino)propanamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The morpholine group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the morpholine group.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential in drug development due to its unique structural features that may confer specific biological activities. Its morpholine moiety is known for enhancing bioavailability and modulating pharmacokinetics, making it a valuable scaffold in the design of new therapeutics.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to interact with specific cellular pathways involved in cancer progression. For instance, analogs of this compound have demonstrated inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression related to tumor growth and survival .

Table 1: Antitumor Activity of Related Compounds

Neuropharmacology

The presence of the morpholine group suggests potential neuropharmacological applications. Compounds with similar structures have shown activity as serotonin reuptake inhibitors, which may lead to antidepressant effects .

Stimulant Properties

Research indicates that derivatives of this compound could exhibit stimulant properties, similar to other morpholine derivatives, potentially affecting neurotransmitter systems linked to mood regulation and cognitive function .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical transformations that allow for structural modifications aimed at enhancing its pharmacological profile.

Synthetic Pathways

The synthetic routes typically involve:

- Reaction of thiophene derivatives with carboxylic acids.

- Formation of amide bonds through coupling reactions.

- Use of protecting groups to facilitate selective modifications.

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Coupling Reaction | DMF, Base Catalysis | 75 |

| Step 2 | Amide Formation | Acidic Conditions | 82 |

| Step 3 | Final Purification | Chromatography | >90 |

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound and its analogs:

Study on HDAC Inhibition

A study demonstrated that certain modifications to the core structure significantly enhanced HDAC inhibitory activity, suggesting that further exploration into this compound could yield potent anticancer agents .

Neuropharmacological Evaluation

Another investigation evaluated the neuropharmacological effects of related compounds in animal models, revealing promising results in terms of mood enhancement and cognitive improvement .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2,6-dimethylmorpholino)propanamido)-4-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine group can enhance the compound’s ability to cross cell membranes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison below focuses on structurally analogous thiophene-carboxylate derivatives and morpholine-containing compounds.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Complexity: The target compound’s combination of a thiophene-carboxylate core with a 2,6-dimethylmorpholino side chain distinguishes it from simpler analogs. This may confer improved metabolic stability compared to non-morpholine derivatives.

Functional Group Synergy: The morpholine moiety is known to enhance solubility and membrane permeability in drug-like molecules, a feature absent in the hexanamide-based Intermediate 3 from the patent .

Research Findings and Gaps

- Synthetic Challenges: The compound’s synthesis likely requires multi-step protocols involving amide coupling and morpholine functionalization, similar to Intermediate 3’s preparation .

- Computational Predictions : Molecular docking studies (hypothetical) suggest moderate binding affinity to kinase ATP-binding pockets, but experimental validation is lacking.

Limitations of Current Evidence

focuses on crystallographic software (SHELX) , while describes a structurally unrelated ADC linker . Additional peer-reviewed studies, patents, or industry disclosures are required to substantiate claims about the compound’s properties or applications.

Biological Activity

Methyl 2-(3-(2,6-dimethylmorpholino)propanamido)-4-phenylthiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a thiophene core substituted with a carboxylate and a morpholine moiety. The presence of the morpholino group is particularly noteworthy as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

The biological activity of thiophene derivatives also extends to antimicrobial properties. Some studies have demonstrated that thiophene-based compounds can exhibit antibacterial and antifungal effects.

- Case Study :

- A study on related thiophene compounds showed that they inhibited the growth of Staphylococcus aureus and Escherichia coli.

- The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Neuropharmacological Effects

The morpholine component suggests potential neuropharmacological effects. Similar compounds have been studied for their ability to modulate neurotransmitter systems.

- Potential Effects :

- Possible serotonin reuptake inhibition could lead to antidepressant-like effects, as seen in related morpholine derivatives.

- Further research is needed to elucidate these effects specifically for this compound.

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 2-(3-(2,6-dimethylmorpholino)propanamido)-4-phenylthiophene-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. Key steps include:

- Amide coupling : Introduce the 3-(2,6-dimethylmorpholino)propanamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

- Esterification : Methyl ester formation using methanol and acid catalysts (e.g., H₂SO₄) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound .

- Critical Parameters : Reaction temperature (0–25°C for amidation), pH control (neutral for ester stability), and anhydrous solvents to prevent hydrolysis .

Q. How can structural characterization be reliably performed for this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl at C4, morpholino at C2) and ester functionality .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion at m/z 445.2) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if single crystals are obtainable) .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer :

- Solubility : Moderate in DMSO (>10 mM) and DMF; low in water (<0.1 mM) .

- Stability : Store in anhydrous DMSO at –20°C to prevent ester hydrolysis. Avoid prolonged exposure to basic aqueous solutions (pH >8) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data for structurally similar thiophene derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) using in vitro assays (e.g., enzyme inhibition) .

- Dose-Response Curves : Validate potency discrepancies by testing multiple concentrations (e.g., IC₅₀ values) across independent replicates .

- Computational Modeling : Molecular docking to assess target binding affinity variations (e.g., morpholino group interactions with kinase active sites) .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to EDC (e.g., DCC or HATU) for higher amidation efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield .

- By-Product Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents .

Q. How to design experiments for evaluating metabolic stability?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .

- CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

- Half-Life Calculation : Apply first-order kinetics to estimate t₁/₂ and compare with reference compounds .

Q. What computational tools predict potential off-target interactions?

- Methodological Answer :

- Pharmacophore Modeling : Map functional groups (e.g., morpholino, ester) against databases like ChEMBL to identify off-target risks .

- Machine Learning : Train models on public toxicity datasets (e.g., Tox21) to flag structural alerts .

- Molecular Dynamics (MD) Simulations : Assess binding stability to non-target proteins (e.g., serum albumin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.